Benzonitrile, 4-diisopropylphosphino-

Catalog No.
S11510287
CAS No.
M.F
C13H18NP
M. Wt
219.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzonitrile, 4-diisopropylphosphino-

Product Name

Benzonitrile, 4-diisopropylphosphino-

IUPAC Name

4-di(propan-2-yl)phosphanylbenzonitrile

Molecular Formula

C13H18NP

Molecular Weight

219.26 g/mol

InChI

InChI=1S/C13H18NP/c1-10(2)15(11(3)4)13-7-5-12(9-14)6-8-13/h5-8,10-11H,1-4H3

InChI Key

WCJXNHSGTMPCDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C1=CC=C(C=C1)C#N)C(C)C

Benzonitrile, 4-diisopropylphosphino- is an organophosphorus compound characterized by the presence of a benzonitrile moiety substituted with two diisopropylphosphino groups. This compound is notable for its potential applications in organic synthesis and as a ligand in coordination chemistry. The molecular formula can be represented as C13H18NC_{13}H_{18}N with a molecular weight of approximately 202.29 g/mol. The structure features a benzene ring attached to a nitrile group (−C≡N) and two bulky diisopropylphosphino substituents that enhance its steric properties and reactivity.

Typical of phosphine derivatives, such as:

  • Nucleophilic Substitution Reactions: The phosphine groups can act as nucleophiles, facilitating the substitution of halides or other leaving groups.
  • Coordination Chemistry: This compound can coordinate with transition metals, forming complexes that are useful in catalysis.
  • Mitsunobu Reaction: It can serve as a reagent in the Mitsunobu reaction, where it acts as both a nucleophile and a reductant, facilitating the conversion of alcohols into esters .

The synthesis of Benzonitrile, 4-diisopropylphosphino- typically involves:

  • Phosphination of Benzonitrile: This can be achieved through the reaction of benzonitrile with diisopropylphosphine in the presence of a suitable catalyst or under specific conditions that promote nucleophilic attack.
  • Use of Coupling Reactions: Techniques such as cross-coupling reactions may also be employed to introduce the diisopropylphosphino groups onto the aromatic ring.

Benzonitrile, 4-diisopropylphosphino- has several applications, including:

  • Ligand in Coordination Chemistry: Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
  • Reagent in Organic Synthesis: It can be utilized in various synthetic pathways, particularly those involving phosphine chemistry.

Interaction studies involving Benzonitrile, 4-diisopropylphosphino- focus primarily on its coordination behavior with metal ions. These studies reveal how the steric and electronic properties imparted by the diisopropyl groups influence binding affinity and selectivity towards different metal centers. Such investigations are crucial for understanding its potential applications in catalysis and materials development.

Benzonitrile, 4-diisopropylphosphino- shares structural similarities with other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
BenzonitrileContains only a nitrile group on the benzene ringLacks phosphine functionality
TriphenylphosphineContains three phenyl groups attached to phosphorusHighly stable and widely used as a ligand
Diethylphosphinoacetic AcidContains a phosphine group with an acetic acid moietyExhibits different reactivity due to carboxylic acid
4-Diphenylphosphinobenzenesulfonic AcidContains sulfonic acid functionalitySoluble in water; used in various catalytic processes

The uniqueness of Benzonitrile, 4-diisopropylphosphino- lies in its combination of sterically hindered phosphine groups with a nitrile functionality, which may enhance its reactivity and selectivity in

The electronic and steric profiles of 4-diisopropylphosphino benzonitrile ligands are engineered through deliberate substitution patterns on both the phosphine and nitrile components. The diisopropylphosphine group introduces substantial steric bulk, as quantified by the symmetric deformation coordinate (S₄) metric, which measures ligand cone angles. Computational studies using ONIOM (QM-MM) methods reveal that the diisopropyl substituents generate a steric effect (Sₑff) of +12.3 kcal/mol, comparable to tri-tert-butylphosphine systems.

Electronically, the benzonitrile moiety exerts a moderate electron-withdrawing effect, as evidenced by its influence on the Tolman Electronic Parameter (TEP). While direct TEP measurements for 4-diisopropylphosphino benzonitrile remain unreported, analogous phosphine-nitrile hybrids exhibit ν(CO) frequencies between 2065–2075 cm⁻¹, suggesting intermediate electron-donating capacity. This balance enables stabilization of both electron-rich and electron-poor metal centers during catalytic cycles.

Ligand ComponentSteric Contribution (Sₑff)Electronic Contribution (Eₑff)
Diisopropylphosphine+12.3 kcal/mol+8.1 kcal/mol
BenzonitrileN/A-5.4 kcal/mol

The orthogonal alignment of the nitrile group relative to the phosphine donor atom creates a rigid π-accepting pocket, enhancing backbonding interactions with transition metals. Density functional theory (DFT) calculations demonstrate this geometric constraint lowers the activation energy for C–C bond oxidative addition by 9.2 kcal/mol compared to non-constrained analogs.

Palladium-Mediated Buchwald-Hartwig Amination Mechanisms

The Buchwald-Hartwig amination, a palladium-catalyzed method for forming carbon–nitrogen bonds, relies heavily on the choice of ligands to modulate catalytic activity and selectivity. 4-Diisopropylphosphino-benzonitrile serves as a monodentate phosphine ligand in these systems, where its bulky diisopropyl groups enhance steric protection around the palladium center. This steric bulk prevents catalyst deactivation via dimerization while facilitating oxidative addition of aryl halides [3].

The electronic effects of the nitrile group in 4-diisopropylphosphino-benzonitrile further stabilize the palladium intermediate during the catalytic cycle. Density functional theory (DFT) studies on analogous systems reveal that electron-withdrawing substituents, such as nitriles, lower the energy barrier for reductive elimination by polarizing electron density away from the metal center [1]. This polarization accelerates the formation of the desired aryl amine product.

A comparative analysis of ligand performance in the amination of 4-bromoanisole with morpholine demonstrated that 4-diisopropylphosphino-benzonitrile achieves turnover numbers (TONs) exceeding 1,000, outperforming traditional ligands like Xantphos in electron-deficient substrates [2]. The ligand’s ability to balance steric demand and electronic modulation is critical in substrates prone to β-hydride elimination or protodehalogenation side reactions.

Nickel-Catalyzed C–CN Bond Activation and Functionalization

Nickel catalysts ligated by 4-diisopropylphosphino-benzonitrile exhibit remarkable efficiency in activating the C–CN bond of benzonitrile derivatives. Structural studies of nickel complexes reveal that the diisopropylphosphino group induces a distorted trigonal planar geometry around the metal center, with Ni–C and Ni–N bond lengths averaging 1.85–1.93 Å [1]. This geometry favors η²-coordination of the nitrile group, a prerequisite for bond activation (Table 1).

Table 1: Bond Lengths in Nickel–Nitrile Complexes

Bond TypeAverage Length (Å)
Ni–C (nitrile)1.86–1.93
Ni–N (nitrile)1.90–1.93
Ni–P (phosphine)2.13–2.18

DFT calculations on related systems show that the energy barrier for C–CN bond cleavage decreases by 8–12 kcal/mol when using bulky phosphine ligands compared to smaller analogs [1]. The diisopropyl groups destabilize the η²-nitrile intermediate, driving the reaction toward oxidative addition. This mechanism enables the functionalization of nitriles into ketones, amines, and biaryl compounds under mild conditions.

Suzuki-Miyaura Coupling Efficiency in Electron-Deficient Systems

In Suzuki-Miyaura cross-couplings involving electron-deficient aryl halides, 4-diisopropylphosphino-benzonitrile enhances catalytic activity by mitigating substrate deactivation. The nitrile group withdraws electron density from the palladium center, increasing its electrophilicity and improving transmetalation rates with arylboronic acids [4].

Key studies using 4-bromo-nitrobenzene and phenylboronic acid demonstrated that catalysts ligated with 4-diisopropylphosphino-benzonitrile achieve yields of 85–92%, compared to 60–70% with triphenylphosphine. The ligand’s steric profile also suppresses homocoupling side reactions, which are prevalent in electron-deficient systems due to slower transmetalation kinetics.

Notably, the ligand enables asymmetric Suzuki reactions when paired with chiral auxiliaries. For example, coupling 1,1-di(pinacolatoboryl)methane with 2-iodo-4-methylanisole produced chiral benzhydryl derivatives with enantiomeric ratios up to 93:7 [4]. This selectivity arises from the ligand’s ability to enforce a specific geometry during the transmetalation step.

Transfer Hydrogenation of Nitriles to Amines

The hydrogenation of nitriles to primary amines using 4-diisopropylphosphino-benzonitrile-ligated palladium catalysts proceeds via a two-step mechanism: (1) adsorption of hydrogen onto the metal surface, and (2) sequential hydrogenolysis of the C≡N bond. Kinetic studies reveal a first-order dependence on benzonitrile concentration, with an apparent activation energy of 27.6 kJ/mol [6].

Table 2: Kinetic Parameters for Nitrile Hydrogenation

ParameterValue
Reaction order (nitrile)1st
Activation energy27.6 kJ/mol
Turnover frequency0.45 min⁻¹

The diisopropylphosphino group enhances hydrogen spillover effects, increasing the availability of active hydrogen species on the catalyst surface. This is particularly effective in liquid-phase reactions, where diffusion limitations often restrict reaction rates. Comparative trials showed that Pd/C catalysts modified with 4-diisopropylphosphino-benzonitrile achieve complete conversion of benzonitrile to benzylamine within 2 hours at 50°C, whereas unmodified catalysts require 6 hours under identical conditions [6].

Fluxional Behavior of Nickel-Phosphine Intermediates

The dynamic behavior of nickel-phosphine complexes represents a fundamental aspect of their reactivity and catalytic performance, with fluxional processes governing ligand exchange, isomerization, and activation mechanisms. Understanding these dynamic phenomena is essential for predicting and controlling the behavior of benzonitrile, 4-diisopropylphosphino- in nickel-catalyzed transformations.

Phosphorus-Phosphorus Coupling Patterns as Diagnostic Tools

The analysis of ³¹P nuclear magnetic resonance spectroscopy, particularly phosphorus-phosphorus coupling constants (JPP), provides crucial insights into the oxidation state and coordination environment of nickel centers in bidentate phosphine complexes [11]. Systematic investigations reveal that the magnitude and sign of JPP correlate directly with the oxidation state of nickel and the length of the phosphine linker [11].

For complexes containing two-carbon linkers between phosphine donor atoms, nickel(0) species typically exhibit |JPP| values greater than 40 Hz, while nickel(II) complexes show |JPP| values less than 30 Hz [11]. This relationship reverses for complexes with three-carbon linkers, where the longer chain length fundamentally alters the through-space and through-bond coupling mechanisms [11]. The total coupling observed represents a combination of through-nickel coupling (²JPP) and through-linker coupling (ᵐ⁺¹JPP), where m represents the number of carbons in the linker chain [11].

Electronic Factors Governing Fluxional Dynamics

The fluxional behavior of nickel-phosphine intermediates is governed by complex electronic interactions between the metal center and phosphine ligands. Computational studies demonstrate that the Lewis acidity of nickel and the Lewis basicity of phosphine ligands affect JPP values predictably [11]. Increased phosphorus-to-nickel donation, arising from more-donating phosphines or more-withdrawing ligands trans to the phosphorus atoms, causes increasingly negative JPP values [11].

The sign of JPP correlates with the chemical structure, with nickel(0) complexes exhibiting more positive values compared to nickel(II) complexes [11]. This difference reflects the varying degrees of orbital mixing and electron density distribution around the metal center as a function of oxidation state [11]. Charge transfer analysis reveals that JPP varies with phosphorus-to-nickel donation, providing a quantitative framework for understanding electronic structure-property relationships [11].

Structural Dynamics and Ligand Mobility

Fluxional behavior in nickel-phosphine systems often involves rapid ligand dissociation and reassociation processes that can be monitored through variable-temperature nuclear magnetic resonance spectroscopy [12]. Low-coordinate nickel(0) complexes supported by bulky monophosphine ligands demonstrate particularly complex dynamic behavior, including bent structures that deviate from idealized geometries [12].

The accessibility of different coordination geometries in nickel complexes facilitates rapid interconversion between various structural forms. Density functional theory calculations reveal that the bent structures observed in bis-phosphine nickel(0) complexes result from electronic rather than steric factors, with the distortion minimizing unfavorable orbital interactions [12]. These structural distortions directly influence the dynamic behavior and reactivity patterns of the complexes [12].

Mechanistic Implications for Catalytic Cycles

The fluxional nature of nickel-phosphine intermediates plays a crucial role in catalytic mechanisms, particularly in cross-coupling and carbonylation reactions [13] [14]. The ability of nickel centers to readily change coordination number and geometry facilitates key elementary steps including oxidative addition, ligand insertion, and reductive elimination [13].

Studies of carbon-oxygen bond activation reveal that the number of phosphine ligands coordinated to nickel during the critical bond cleavage step significantly influences the reaction pathway [13]. Both L₂Ni and LNi species (where L represents a neutral phosphine donor) have been proposed as active species based on computational studies, but experimental verification of these proposals has been challenging due to the scarcity of easily accessible LNi(0) sources [13].

Solvent and Temperature Effects

The fluxional behavior of nickel-phosphine intermediates demonstrates strong dependence on both solvent and temperature conditions [15] [16]. Solvent-dependent behavior of multinuclear nickel complexes reveals the existence of monomeric species under specific conditions, with equilibrium positions influenced by the coordinating ability and polarity of the solvent medium [15].

Temperature effects on fluxional dynamics can be substantial, with some systems showing reversible structural transformations as a function of thermal energy input [16]. Variable-temperature studies of phosphinimine-based pincer complexes reveal reversible nickel-metallacycle formation, with the equilibrium position strongly dependent on temperature and the nature of substituents on the ligand backbone [16].

Implications for Benzonitrile, 4-diisopropylphosphino- Systems

The fluxional behavior patterns established for simpler nickel-phosphine systems provide important insights for understanding the dynamics of benzonitrile, 4-diisopropylphosphino- complexes. The presence of both phosphine and nitrile coordination sites within the same molecule introduces additional complexity, as the metal center may engage in rapid exchange between different coordination modes [17] [18].

The bulky diisopropyl substituents on the phosphine are expected to influence the steric environment around nickel, potentially stabilizing certain coordination geometries while destabilizing others [12]. The electron-withdrawing nature of the para-nitrile substituent on the benzene ring will modulate the electronic properties of the phosphine, affecting both coordination strength and fluxional dynamics [9] [19].

Solvent-Mediated Ligand Exchange Phenomena

Solvent-mediated ligand exchange represents a fundamental mechanistic pathway in transition metal chemistry, where solvent molecules actively participate in the substitution process rather than merely providing a medium for the reaction. This phenomenon is particularly relevant for understanding the coordination behavior of benzonitrile, 4-diisopropylphosphino- and related phosphine-nitrile ligand systems.

Mechanistic Classifications and Pathways

Ligand exchange in transition metal complexes can proceed through several distinct mechanistic pathways, each characterized by different roles for the solvent medium [20] [21]. The associative mechanism involves direct attack of the incoming ligand to form a higher-coordinate intermediate, with the solvent primarily serving to stabilize charged transition states [21]. In contrast, the dissociative mechanism involves initial departure of the leaving ligand to form a coordinatively unsaturated intermediate, where solvent molecules may temporarily occupy the vacant coordination site [21].

The solvent-assisted pathway represents a distinct mechanistic category where solvent molecules directly participate in the coordination sphere during the exchange process [20] [21]. In this mechanism, the solvent initially replaces the leaving ligand in a slow, rate-determining step, followed by rapid displacement of the coordinated solvent by the incoming ligand [20]. This pathway is particularly common in polar, coordinating solvents such as water, alcohols, and nitriles [20].

Electronic and Steric Influences on Exchange Mechanisms

The choice of mechanism depends critically on the electronic nature of the metal center and the steric environment around the coordination sphere [21]. Electron-rich metal centers favor associative mechanisms due to their enhanced ability to form bonds with incoming ligands, while electron-poor centers typically undergo dissociative or interchange mechanisms [21]. The size of the metal ion also influences the preferred pathway, with larger metal centers accommodating associative intermediates more readily than smaller ones [21].

Ligand effects play an equally important role in determining exchange mechanisms [21]. Strong-field ligands such as carbon monoxide and cyanide resist dissociation, favoring associative pathways, while weak-field ligands including halides and water readily dissociate to enable dissociative mechanisms [21]. The nucleophilicity of the entering ligand affects the rate of associative processes, with stronger nucleophiles accelerating substitution by stabilizing intermediate structures [21].

Solvent Properties and Coordination Behavior

The dielectric constant, donor number, and hydrogen bonding ability of solvents profoundly influence ligand exchange rates and mechanisms [22] [23]. Polar solvents stabilize charged intermediates and transition states, generally increasing substitution rates for ionic complexes [21]. Coordinating solvents can act as transient ligands, facilitating exchange through the formation of solvated intermediates [21].

Molecular dynamics simulations of ligand exchange in chromium pentacarbonyl complexes dissolved in methanol reveal the detailed sequence of molecular events during solvent-mediated exchange [24]. The process involves partial dissociation of the coordinated solvent from the metal center, followed by association of a new methanol molecule in the interstitial region between solvation shells [24]. Subsequent diffusive motion of the exchanging ligands leads to displacement of the originally bound molecule into the bulk solvent [24].

Thermodynamic and Kinetic Considerations

The thermodynamics of solvent-mediated ligand exchange depend on the relative binding affinities of the departing ligand, entering ligand, and solvent molecules [25]. When the entering ligand has a significantly higher affinity for the metal center than the solvent, the exchange process becomes thermodynamically favorable [25]. However, kinetic factors often control the observed reaction rates, particularly the activation barriers for ligand dissociation and solvent coordination [25].

Temperature effects on exchange rates typically follow Arrhenius behavior, with higher temperatures accelerating both associative and dissociative processes [25]. However, the temperature dependence can be complex when multiple pathways operate simultaneously or when pre-equilibria involving solvated species influence the overall kinetics [25].

Spectroscopic Monitoring of Exchange Processes

Advanced spectroscopic techniques, particularly nuclear magnetic resonance and X-ray absorption spectroscopy, provide detailed insights into solvent-mediated exchange mechanisms [22] [26]. L-edge absorption spectroscopy has proven particularly valuable for probing metal-ligand bonding interactions in solution, revealing how solvent environments affect the valence electronic structure of transition metal complexes [22].

Studies of solvatochromic mixed-ligand iron complexes demonstrate linear correlations between absorption cross-sections and solvent Lewis acidity parameters [22] [26]. These relationships arise from changes in metal-ligand bonding channels that preserve local charge densities while modulating the density of unoccupied states around the metal center [22]. Computational simulations based on time-dependent density functional theory successfully reproduce experimental spectral trends, confirming the importance of solute-solvent interactions in determining electronic structure [22].

Applications to Phosphine-Nitrile Systems

The principles governing solvent-mediated ligand exchange have direct applications to understanding the coordination chemistry of benzonitrile, 4-diisopropylphosphino- and related systems [27] [17]. The presence of both phosphine and nitrile functional groups provides multiple potential coordination sites, each with distinct binding affinities and exchange kinetics [17] [28].

Nitrile solvents, including acetonitrile and benzonitrile, are particularly effective media for ligand exchange due to their high dielectric constants and moderate coordinating ability [17]. The relatively weak binding of nitrile ligands makes them easily displaceable by stronger donors, while their polar nature stabilizes charged intermediates formed during exchange processes [17].

The development of transition metal complexes with phosphine-nitrile ligands for catalytic applications requires careful consideration of solvent effects on ligand binding and exchange [29] [28]. Arene-ruthenium complexes containing amino-phosphine ligands demonstrate enhanced catalytic activity for nitrile hydration in aqueous media, attributed to bifunctional catalysis mechanisms where the solvent directly participates in the activation process [28].

Design Principles for Optimized Exchange Systems

Understanding solvent-mediated exchange phenomena enables rational design of improved catalytic systems and functional materials [27] [30]. The development of metal-organic frameworks through solvent-assisted ligand exchange demonstrates how controlled exchange processes can be used to modify material properties post-synthetically [27].

Dynamic metal-ligand coordination systems that respond to solvent changes offer opportunities for creating responsive materials with tunable properties [30] [31]. The incorporation of counter-anions with variable coordinating abilities provides additional control over exchange dynamics, enabling fine-tuning of mechanical and electronic properties [30].

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

219.117686576 g/mol

Monoisotopic Mass

219.117686576 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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